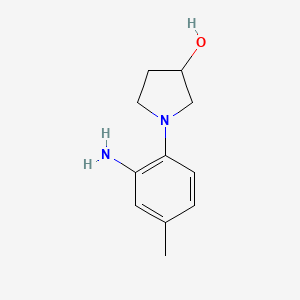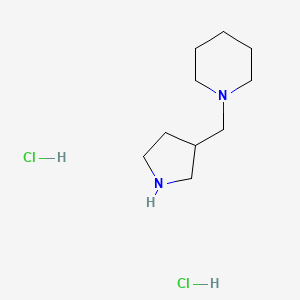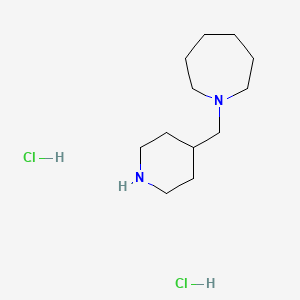
1-(4-Piperidinylmethyl)azepane dihydrochloride
説明
1-(4-Piperidinylmethyl)azepane dihydrochloride, also known as PMA, is a heterocyclic organic compound with the molecular formula C13H26N2. It has a molecular weight of 269.25 g/mol. The CAS Number for this compound is 871112-73-1 .
Molecular Structure Analysis
The molecular structure of 1-(4-Piperidinylmethyl)azepane dihydrochloride consists of 12 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms . The average mass of the molecule is 269.254 Da, and the monoisotopic mass is 268.147308 Da .科学的研究の応用
Pharmacology
1-(4-Piperidinylmethyl)azepane dihydrochloride: is explored in pharmacology for its potential as a precursor in the synthesis of pharmacologically active compounds. Its structural features may be utilized to develop new therapeutic agents, particularly those targeting neurological pathways due to the piperidine moiety, which is often found in molecules that interact with the central nervous system .
Neuroscience
In neuroscience, this compound’s relevance comes from its piperidine structure, a common feature in neurological agents. It could be used in creating novel experimental drugs aimed at understanding neurotransmitter systems, potentially aiding in the study of neurodegenerative diseases or psychiatric disorders .
Biochemistry
Biochemists may investigate 1-(4-Piperidinylmethyl)azepane dihydrochloride for its interaction with biological macromolecules. It could serve as a ligand in enzyme inhibition studies, helping to elucidate the mechanisms of action of various biochemical pathways .
Medicinal Chemistry
Medicinal chemists might utilize this compound in the design and development of new drugs. Its bifunctional nature, with both azepane and piperidine rings, offers a versatile scaffold that can be modified to improve drug properties like potency, selectivity, and pharmacokinetics .
Toxicology
In toxicology, researchers could employ 1-(4-Piperidinylmethyl)azepane dihydrochloride to study its safety profile. Understanding its metabolic breakdown, potential toxicity, and interaction with other compounds is crucial for developing safe pharmaceuticals .
Chemical Synthesis
This compound is valuable in chemical synthesis as an intermediate. Chemists may use it to construct more complex molecules, exploring its reactivity and transformations under various conditions to expand synthetic methodologies .
Analytical Chemistry
Analytical chemists might analyze 1-(4-Piperidinylmethyl)azepane dihydrochloride to develop new analytical methods. It could be used as a standard in chromatography or mass spectrometry, aiding in the quantification and identification of similar compounds .
Materials Science
Lastly, in materials science, the compound’s unique structure could be investigated for its potential in creating new materials. Its incorporation into polymers or as a part of a catalyst system could lead to materials with novel properties .
Safety and Hazards
特性
IUPAC Name |
1-(piperidin-4-ylmethyl)azepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-4-10-14(9-3-1)11-12-5-7-13-8-6-12;;/h12-13H,1-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPRTWFHYCDEFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Piperidinylmethyl)azepane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)
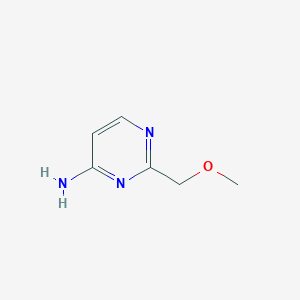

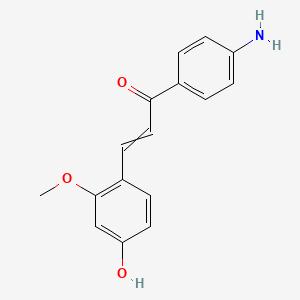
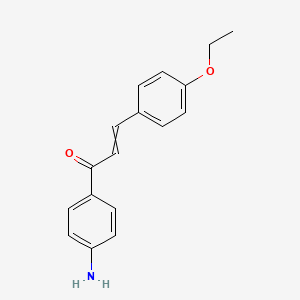
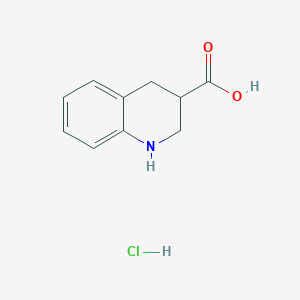
![5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392320.png)
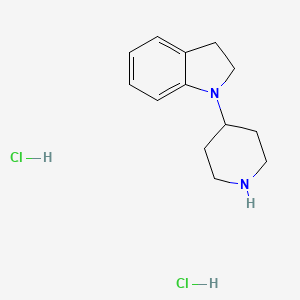
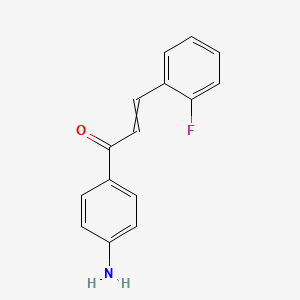
![3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392326.png)


